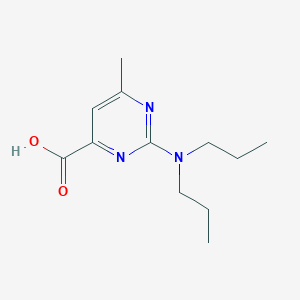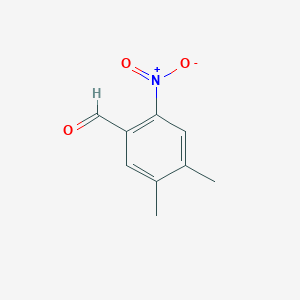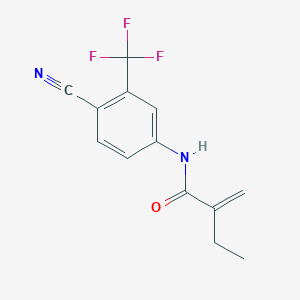
ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an amino group, a tetrahydropyran ring, and an ethyl ester group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically include the use of a base such as potassium hydroxide and solvents like dimethylformamide (DMF) under microwave irradiation .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications .
化学反応の分析
Types of Reactions
ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
作用機序
The mechanism of action of ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amino group and ethyl ester group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar structure but with a benzo-fused thiophene ring.
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: Contains a cyclohepta-fused thiophene ring.
Uniqueness
ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate is unique due to the presence of the tetrahydropyran ring, which can impart distinct steric and electronic properties.
特性
分子式 |
C12H17NO3S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC名 |
ethyl 2-amino-5-(oxan-4-yl)thiophene-3-carboxylate |
InChI |
InChI=1S/C12H17NO3S/c1-2-16-12(14)9-7-10(17-11(9)13)8-3-5-15-6-4-8/h7-8H,2-6,13H2,1H3 |
InChIキー |
CADBCKVZRPEWGH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1)C2CCOCC2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Hydroxy-ethoxycarbonylamino)-phenoxy]-acetic acid methyl ester](/img/structure/B8326832.png)






![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B8326890.png)





